(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide
CAS No.:
Cat. No.: VC13472447
Molecular Formula: C12H16BrN3O
Molecular Weight: 298.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN3O |
|---|---|
| Molecular Weight | 298.18 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide |
| Standard InChI | InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-2-3-10)7-9-4-5-15-11(13)6-9/h4-6,8,10H,2-3,7,14H2,1H3/t8-/m0/s1 |
| Standard InChI Key | BQXZLGJYPCAVTK-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N |
| SMILES | CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves reactions that form amide bonds and introduce the bromo-pyridinyl moiety. A common approach might involve the reaction of amines with appropriate acid chlorides or anhydrides, followed by introduction of the bromo-pyridinyl group through alkylation or other coupling reactions.
Potential Applications and Biological Activity
While specific biological activity data for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide is not available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, pyridine derivatives are known for their roles in various biological processes and have been explored as inhibitors or modulators in drug discovery .
Related Compounds and Their Applications
-
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride is a related compound with a molecular weight of 263.56 g/mol . This compound shares the bromo-pyridinyl moiety but lacks the amide functionality.
-
N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines are another class of compounds that have been studied for their antiangiogenic and antitumor activities .
Data Tables
Given the lack of specific data for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide, we can only provide a comparison with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide | C14H20BrN3O | 326.23 | S |
| (2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride | C9H12BrClN2 | 263.56 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume